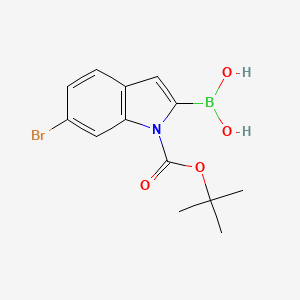

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Descripción general

Descripción

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative that features a bromine atom and a tert-butoxycarbonyl (Boc) protecting group attached to an indole ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the following steps:

Boc Protection: The attachment of a tert-butoxycarbonyl group to the nitrogen atom of the indole ring.

Boronic Acid Formation:

These steps are carried out under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated systems to streamline the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Protodeboronation: The removal of the boronic acid group, often facilitated by a catalyst.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).

Protodeboronation: Often utilizes a radical approach with specific catalysts to achieve the desired transformation.

Major Products

The major products of these reactions depend on the specific substrates used. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.

Aplicaciones Científicas De Investigación

Anticancer Activity

Boronic acids, including (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, have been investigated for their potential as anticancer agents. Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, studies have shown that certain boronic acid derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis . The specific mechanism involves the inhibition of proteasome function, which disrupts the degradation of pro-apoptotic factors.

Antibacterial Properties

The compound has also been explored for its antibacterial properties. Boronic acids are known to act as bioisosteres of carbonyl groups in β-lactams, enhancing their binding affinity to bacterial enzymes such as β-lactamases. This interaction can inhibit the formation of biofilms by resistant strains of bacteria like Pseudomonas aeruginosa, making it a candidate for treating nosocomial infections .

Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex indole derivatives. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Prodrug Development

The compound's structure allows it to be used as a prodrug, where it can be modified to enhance solubility or bioavailability before being converted into an active drug form within the body. This application is particularly relevant in optimizing pharmacokinetic properties for better therapeutic outcomes .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the halide to the palladium.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparación Con Compuestos Similares

Similar Compounds

(6-Bromo-1H-indol-2-yl)boronic acid: Lacks the Boc protecting group.

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a boronic acid group.

Uniqueness

The presence of both the bromine atom and the Boc protecting group in (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid makes it unique, as it allows for selective reactions and protection of functional groups during synthesis.

Actividad Biológica

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, with the CAS number 1217500-59-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15BBrNO4

- Molecular Weight : 339.98 g/mol

- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biological molecules.

Boronic acids, including this compound, are recognized for their ability to interact with biomolecules through the formation of boronate esters. This interaction is particularly significant in the context of:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with hydroxyl groups in the active sites.

- Antiviral Activity : Studies have shown that boronic acids can inhibit viral replication by targeting viral polymerases, making them valuable in antiviral drug development.

Anticancer Properties

Research indicates that boronic acids can exhibit anticancer activity. For instance:

- In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism is believed to involve the inhibition of proteasome activity, leading to apoptosis in cancer cells .

Case Studies

- Study on Proteasome Inhibition : A study demonstrated that boronic acids could effectively inhibit the proteasome, a critical component in protein degradation pathways. This inhibition resulted in increased levels of pro-apoptotic factors within cancer cells, thereby promoting cell death .

- Antiviral Activity Against HCV : Another research highlighted the incorporation of boronic acid moieties into antiviral compounds targeting Hepatitis C Virus (HCV). These compounds showed enhanced efficacy against resistant strains of HCV, with EC50 values ranging from 1.7 to 3.2 nM .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Proteasome inhibition leading to apoptosis | |

| Antiviral | Inhibition of HCV replication |

Safety and Toxicology

While boronic acids are generally considered safe for use in laboratory settings, studies have indicated potential mild irritancy in ocular applications. However, systemic toxicity has not been prominently reported in vivo studies involving boronic acid derivatives .

Propiedades

IUPAC Name |

[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYFCWUHNRAJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681543 | |

| Record name | [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-59-8 | |

| Record name | [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.